molecular formula C12H14ClN B13311660 (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine

Cat. No.: B13311660
M. Wt: 207.70 g/mol
InChI Key: JEHXYBOREKZSQH-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H14ClN This compound is characterized by the presence of a but-3-yn-2-yl group attached to a 4-chloro-3-methylphenylmethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with but-3-yn-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (But-3-yn-2-yl)[(4-chloro-2-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.

    (But-3-yn-2-yl)[(4-chloro-3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.

    (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group on the amine.

Uniqueness

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the alkyne group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]but-3-yn-2-amine

InChI

InChI=1S/C12H14ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h1,5-7,10,14H,8H2,2-3H3

InChI Key

JEHXYBOREKZSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C#C)Cl

Origin of Product

United States

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